5-Formyl-2-iodobenzonitrile is an organic compound characterized by its unique structure, which includes a formyl group (-CHO) and an iodo group (-I) attached to a benzene ring that also contains a nitrile group (-C≡N). Its molecular formula is , and it has a CAS number of 1289065-41-3. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive functional groups that facilitate various
These reactions highlight the versatility of 5-formyl-2-iodobenzonitrile in synthetic organic chemistry, particularly in constructing more complex molecular architectures.
Several methods have been reported for synthesizing 5-formyl-2-iodobenzonitrile:
5-Formyl-2-iodobenzonitrile has several potential applications:
Research into the interactions of 5-formyl-2-iodobenzonitrile with biological systems is still emerging. Preliminary studies suggest that compounds containing similar functional groups can interact with various biological targets, including enzymes involved in metabolic pathways. Further investigation is needed to elucidate specific interactions and mechanisms of action for this compound.
Several compounds share structural similarities with 5-formyl-2-iodobenzonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Iodobenzonitrile | Iodo and nitrile groups | Commonly used in nucleophilic substitution reactions |
| 4-Iodobenzaldehyde | Iodo and aldehyde groups | Exhibits different reactivity patterns due to aldehyde functionality |
| 5-Bromobenzonitrile | Bromine instead of iodine | Similar reactivity but potentially lower reactivity due to bromine |
| 3-Iodobenzoic acid | Carboxylic acid instead of nitrile | Acidic properties may alter solubility and reactivity |
These compounds illustrate different functionalization patterns that can influence their reactivity and applications in synthesis and medicinal chemistry.